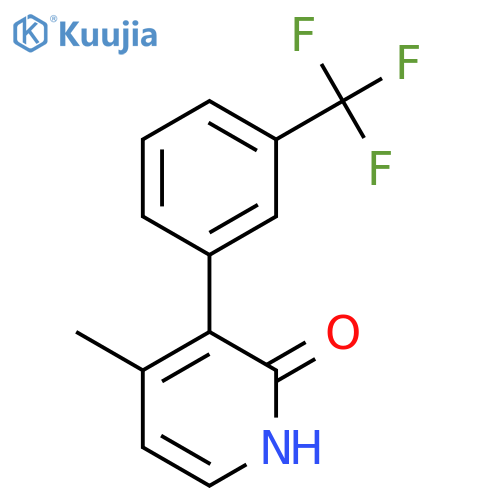Cas no 1261578-32-8 (2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)

1261578-32-8 structure
商品名:2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
CAS番号:1261578-32-8
MF:C13H10F3NO
メガワット:253.2198138237
CID:4920440
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H10F3NO/c1-8-5-6-17-12(18)11(8)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3,(H,17,18)
- InChIKey: XSGWBZWPESEWMN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1C(NC=CC=1C)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 409
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001641-250mg |
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine |
1261578-32-8 | 97% | 250mg |
$659.60 | 2023-09-03 | |
| Alichem | A024001641-500mg |
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine |
1261578-32-8 | 97% | 500mg |
$940.80 | 2023-09-03 | |
| Alichem | A024001641-1g |
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine |
1261578-32-8 | 97% | 1g |
$1831.20 | 2023-09-03 |
2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
1261578-32-8 (2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine) 関連製品
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
